4-Aminobenzonitrile
Overview
Description
4-Aminobenzonitrile: is an organic compound with the molecular formula C7H6N2 . It is also known by other names such as p-Aminobenzonitrile , p-Cyanoaniline , and 1-Amino-4-cyanobenzene . This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. It appears as a white to pale yellow crystalline powder and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
4-Aminobenzonitrile, also known as p-Aminobenzonitrile or 4-Cyanoaniline , is an organic compound with the molecular formula C7H6N2
Mode of Action
It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may interact with these compounds to form derivatives that can be more easily detected or analyzed.
Biochemical Pathways
Its use in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain suggests that it may play a role in the synthesis of these compounds.
Result of Action
Its use in the synthesis of certain compounds suggests that it may play a role in the formation of these compounds .
Action Environment
A study has shown that pressure-induced phase transitions occur in this compound , suggesting that environmental pressure could potentially influence its physical properties and possibly its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-chlorobenzonitrile with ammonia. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 4-nitrobenzonitrile . This process involves the use of reducing agents such as iron powder and hydrochloric acid, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-cyanobenzoic acid.
Reduction: The nitrile group can be reduced to form 4-aminobenzylamine.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride for acylation and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Aminobenzylamine.
Substitution: Products like 4-acetamidobenzonitrile and 4-sulfonamidobenzonitrile.
Scientific Research Applications
4-Aminobenzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Aminobenzonitrile
- 2-Aminobenzonitrile
- 4-Aminobenzamide
- 4-Nitrobenzonitrile
Comparison: 4-Aminobenzonitrile is unique due to the position of its amino and nitrile groups on the benzene ring, which influences its reactivity and applications. For instance, 3-Aminobenzonitrile and 2-Aminobenzonitrile have different substitution patterns, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
4-aminobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZINRZQSAIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061240 | |
Record name | Benzonitrile, 4-amino- | |
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Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; Slightly soluble in water; [MSDSonline] | |
Record name | 4-Aminobenzonitrile | |
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Vapor Pressure |
0.00887 [mmHg] | |
Record name | 4-Aminobenzonitrile | |
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CAS No. |
873-74-5 | |
Record name | 4-Aminobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-74-5 | |
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Record name | 4-Aminobenzonitrile | |
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Record name | 4-Aminobenzonitrile | |
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Record name | Benzonitrile, 4-amino- | |
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Record name | Benzonitrile, 4-amino- | |
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Record name | 4-aminobenzonitrile | |
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Record name | P-AMINOBENZONITRILE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-aminobenzonitrile contribute to its dual fluorescence?
A2: The amino group in this compound can adopt different conformations relative to the aromatic ring. This conformational flexibility, particularly the twisting motion of the amino group, is believed to play a crucial role in the formation of the CT state, which leads to the dual fluorescence. [, , , , ]
Q2: What role does solvent play in the excited-state dynamics of this compound?
A3: Solvents significantly influence the energy levels of the LE and CT states in this compound. Polar solvents stabilize the CT state, making it energetically accessible and leading to the observation of dual fluorescence. In contrast, nonpolar solvents favor the LE state. [, , , , ]
Q3: Is there direct evidence for the structural changes associated with the CT state formation in this compound?
A4: While the twisted intramolecular charge transfer (TICT) model, involving a significant twist of the amino group, has been widely discussed, recent studies using time-resolved spectroscopy and computational methods suggest alternative pathways. These include a planar conical intersection mediating ultrafast relaxation to the LE state and the involvement of other vibrational modes like amino group wagging and quinoidal distortion of the aromatic ring. [, , ]
Q4: What insights do cluster studies provide about the influence of solvation on charge distribution in this compound?
A6: Infrared spectroscopy of this compound-water cluster cations indicates that the addition of water molecules leads to a shift of charge from the aromatic ring to the solvent cluster. This suggests that solvation significantly impacts the electronic properties of this compound. []
Q5: What is the molecular structure and formula of this compound?
A7: this compound (C7H6N2) is an aromatic molecule consisting of a benzene ring with an amino group (-NH2) at the 1-position and a nitrile group (-C≡N) at the 4-position. [, , ]
Q6: What spectroscopic techniques are useful for characterizing this compound?
A8: Various spectroscopic methods help elucidate the structure and properties of this compound: * Nuclear Quadrupole Resonance (NQR): Provides information about the electronic environment of the nitrogen atoms in the amino and nitrile groups. [] * Infrared (IR) and Raman Spectroscopy: Useful for identifying functional groups and studying vibrational modes, particularly those associated with the amino and nitrile groups. [, , , ] * Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions and is used to study the LE and CT states. [, , , , , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding in the molecule. [, ]
Q7: How does pressure affect the solid-state structure of this compound?
A9: this compound undergoes a pressure-induced phase transition at around 0.3 GPa. This transition involves a change in molecular arrangement and intermolecular interactions, including the formation and enhancement of N–H⋯N weak hydrogen bonds. []
Q8: Does this compound exhibit any interesting thermal behavior in the solid state?
A10: Yes, this compound displays reversible thermosalient behavior, meaning its crystals undergo sudden movements upon heating or cooling due to structural phase transitions. This makes it a potential candidate for applications in actuators or sensors. []
Q9: Are there any applications of this compound in coordination chemistry?
A11: this compound can act as a ligand to form coordination complexes with transition metal ions. These complexes can have diverse dimensionalities ranging from mononuclear complexes to 3-D coordination networks, depending on the metal ion and reaction conditions. [, , ]
Q10: How is computational chemistry used to understand the photochemistry of this compound?
A12: Quantum chemical calculations help determine the geometries, energies, and electronic structures of this compound in its ground and excited states. These calculations provide valuable insights into the nature of the LE and CT states, the potential energy surfaces, and the dynamics of the excited-state processes. [, , , , ]
Q11: Can computational methods predict the spectroscopic properties of this compound?
A13: Yes, computational methods like density functional theory (DFT) can accurately predict vibrational frequencies, IR and Raman intensities, and NMR chemical shifts for this compound. These predictions aid in assigning experimental spectra and understanding the vibrational and electronic properties of the molecule. [, ]
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